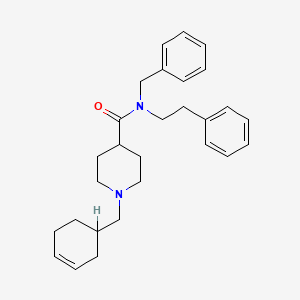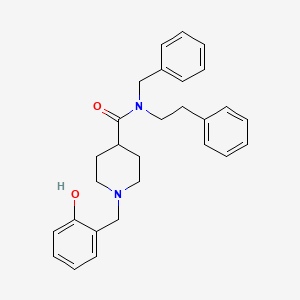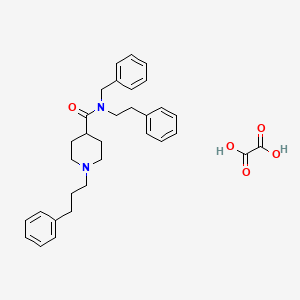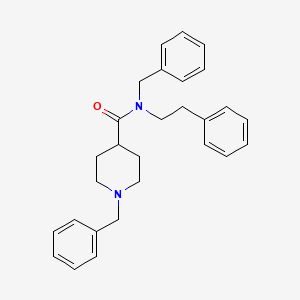
N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a type of medication used in the treatment of type 2 diabetes. This medication works by inhibiting the action of an enzyme called dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones in the body. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones in the body, which in turn helps to regulate blood sugar levels.
作用機序
The mechanism of action of N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors involves the inhibition of the this compound enzyme. This compound is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones in the body. GLP-1 and GIP stimulate the release of insulin from the pancreas in response to food intake, and also inhibit the release of glucagon, which helps to lower blood sugar levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their ability to increase the levels of incretin hormones in the body. This leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues. In addition, this compound inhibitors have also been shown to have anti-inflammatory effects, which may contribute to their beneficial effects on glucose metabolism.
実験室実験の利点と制限
One advantage of using N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors in lab experiments is that they are relatively easy to administer and have a low risk of causing adverse effects. In addition, this compound inhibitors have been extensively studied in clinical trials, making it easier to design experiments based on existing knowledge. One limitation of using this compound inhibitors in lab experiments is that their effects may be influenced by other factors such as diet and exercise, making it difficult to control for all variables in the experiment.
将来の方向性
There are several potential future directions for research on N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors. One area of interest is the potential use of this compound inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective this compound inhibitors, which may have improved efficacy and fewer side effects. Finally, there is also interest in exploring the potential use of this compound inhibitors in combination with other medications for the treatment of type 2 diabetes.
科学的研究の応用
N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Several clinical trials have shown that this compound inhibitors can effectively lower blood sugar levels in patients with type 2 diabetes, both as a monotherapy and in combination with other medications. In addition, this compound inhibitors have also been shown to have a low risk of causing hypoglycemia, making them a safe and effective option for many patients.
特性
IUPAC Name |
N,1-dibenzyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c31-28(27-17-19-29(20-18-27)22-25-12-6-2-7-13-25)30(23-26-14-8-3-9-15-26)21-16-24-10-4-1-5-11-24/h1-15,27H,16-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHWAJYNWJGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-butyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950261.png)
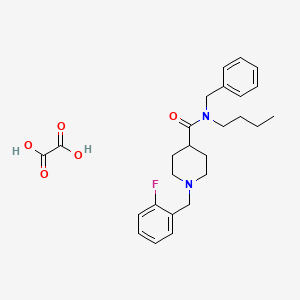

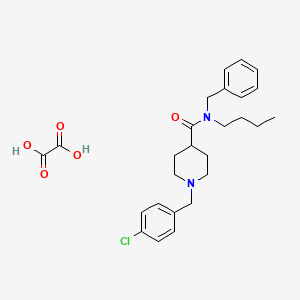

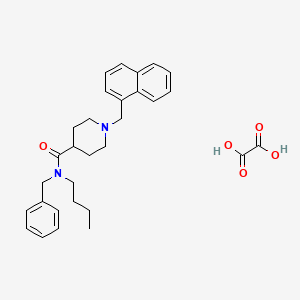
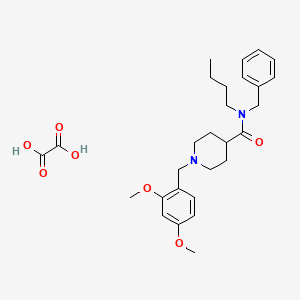
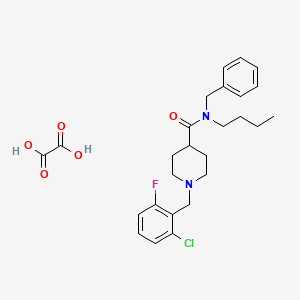

![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)
